Cas no 6270-13-9 (N N-Bis(2-Hydroxyethyl)-2-naphthylamine)

N N-Bis(2-Hydroxyethyl)-2-naphthylamine 化学的及び物理的性質
名前と識別子
-
- Ethanol,2,2'-(2-naphthalenylimino)bis-
- 2,2'-(2-NAPHTHYLIMINO)DIETHANOL
- 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol
- NN-BIS(2-HYDROXYETHYL)-2-NAPHTHYLAMINE ---CRYSTALLINE POWDER---
- 2-[(2-Hydroxy-ethyl)-naphthalen-2-yl-amino]-ethanol
- NN-Bis(2-hydroxyethyl)-2-naphthylamine
- N N-Bis(2-Hydroxyethyl)-2-naphthylamine
-
- MDL: MFCD00043568
- インチ: InChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2
- InChIKey: UDSAFKFYWGEVMV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)N(CCO)CCO
計算された属性
- せいみつぶんしりょう: 231.12600
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 43.70000
- LogP: 1.63080
N N-Bis(2-Hydroxyethyl)-2-naphthylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N756603-50mg |
N N-Bis(2-Hydroxyethyl)-2-naphthylamine |
6270-13-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | N756603-250mg |
N N-Bis(2-Hydroxyethyl)-2-naphthylamine |
6270-13-9 | 250mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM246744-10g |
2,2'-(Naphthalen-2-ylazanediyl)diethanol |
6270-13-9 | 97% | 10g |
$332 | 2023-01-07 | |
abcr | AB357596-2g |
2,2'-(2-Naphthylimino)diethanol; . |
6270-13-9 | 2g |
€141.50 | 2025-02-20 | ||
Ambeed | A681301-1g |
2,2'-(Naphthalen-2-ylazanediyl)diethanol |
6270-13-9 | 97% | 1g |
$250.0 | 2024-04-18 | |
abcr | AB357596-2 g |
2,2'-(2-Naphthylimino)diethanol; . |
6270-13-9 | 2g |
€141.50 | 2023-06-20 | ||
1PlusChem | 1P00EB25-2g |
2,2'-(2-NAPHTHYLIMINO)DIETHANOL |
6270-13-9 | 2g |
$114.00 | 2024-04-22 | ||
A2B Chem LLC | AG66717-2g |
2,2'-(Naphthalen-2-ylazanediyl)diethanol |
6270-13-9 | 2g |
$107.00 | 2024-04-19 | ||
TRC | N756603-25mg |
N N-Bis(2-Hydroxyethyl)-2-naphthylamine |
6270-13-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM246744-10g |
2,2'-(Naphthalen-2-ylazanediyl)diethanol |
6270-13-9 | 97% | 10g |
$332 | 2021-08-04 |
N N-Bis(2-Hydroxyethyl)-2-naphthylamine 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
N N-Bis(2-Hydroxyethyl)-2-naphthylamineに関する追加情報
Professional Introduction to N N-Bis(2-Hydroxyethyl)-2-naphthylamine (CAS No. 6270-13-9)
N N-Bis(2-Hydroxyethyl)-2-naphthylamine, a compound with the chemical formula C₁₆H₁₇NO₂, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 6270-13-9, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of two hydroxyethyl groups and a naphthylamine core makes it a versatile intermediate in synthesizing various pharmacologically active agents.
The molecular structure of N N-Bis(2-Hydroxyethyl)-2-naphthylamine consists of a naphthalene ring substituted with an amine group at the 2-position, further modified by two hydroxyethyl chains. This configuration imparts both hydrophilic and lipophilic characteristics, making it an excellent candidate for drug delivery systems and bioconjugation techniques. The compound's solubility profile in both polar and non-polar solvents enhances its utility in formulating diverse pharmaceutical solutions.
Recent advancements in medicinal chemistry have highlighted the potential of N N-Bis(2-Hydroxyethyl)-2-naphthylamine as a building block for designing novel therapeutic agents. Its ability to undergo various chemical modifications, such as acylation, alkylation, and coupling reactions, allows for the creation of complex molecules with tailored biological activities. For instance, researchers have explored its use in synthesizing derivatives that exhibit anti-inflammatory, anticancer, and antimicrobial properties.
In the realm of drug discovery, the compound has been investigated for its role in modulating enzyme activity and receptor binding. The hydroxyethyl groups provide a flexible scaffold that can interact with biological targets in multiple ways, enhancing the compound's pharmacological efficacy. Studies have demonstrated its potential in inhibiting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cardiovascular disorders.
The application of computational chemistry and molecular modeling has further elucidated the mechanistic aspects of N N-Bis(2-Hydroxyethyl)-2-naphthylamine. These techniques have enabled researchers to predict binding affinities and optimize molecular structures for improved drug-like properties. The integration of machine learning algorithms has accelerated the process of identifying promising candidates for further experimental validation.
Moreover, the compound's stability under various conditions makes it a reliable choice for industrial-scale synthesis. Its resistance to degradation ensures consistent quality in pharmaceutical formulations, which is crucial for maintaining therapeutic efficacy. The development of green chemistry methodologies has also focused on minimizing waste and energy consumption during the synthesis of N N-Bis(2-Hydroxyethyl)-2-naphthylamine, aligning with sustainable practices in drug manufacturing.
Current research is exploring novel applications of this compound in nanomedicine and targeted drug delivery systems. The ability to functionalize its structure allows for the integration of imaging agents and therapeutic payloads into single entities. This approach holds promise for precision medicine, where treatments are tailored to individual patient profiles based on genetic and molecular markers.
The safety profile of N N-Bis(2-Hydroxyethyl)-2-naphthylamine has been thoroughly evaluated through preclinical studies. These investigations have assessed its toxicity, pharmacokinetics, and potential side effects. The compound has demonstrated an acceptable safety margin when used within recommended dosages, making it suitable for further clinical development. However, comprehensive toxicological assessments are essential to ensure long-term safety before human trials.
The regulatory landscape for approving new drugs continues to evolve, emphasizing rigorous testing and documentation. The synthesis and characterization of intermediates like N N-Bis(2-Hydroxyethyl)-2-naphthylamine must adhere to stringent guidelines set by agencies such as the FDA and EMA. These regulations ensure that pharmaceutical products meet high standards of quality, safety, and efficacy before reaching patients.
In conclusion, N N-Bis(2-Hydroxyethyl)-2-naphthylamine (CAS No. 6270-13-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications in drug design, delivery systems, and therapeutic interventions. As scientific understanding advances, this molecule is poised to play a crucial role in addressing unmet medical needs through innovative chemical solutions.
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